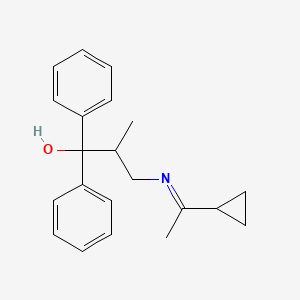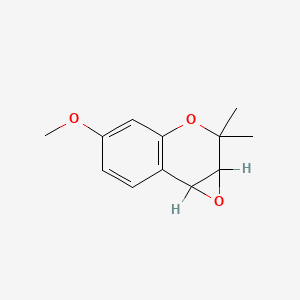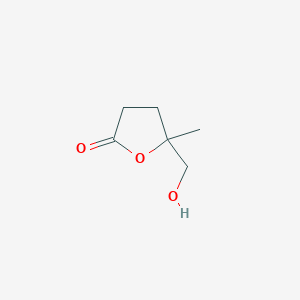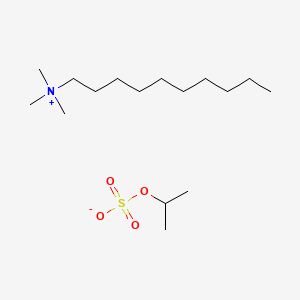
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C17H28BrNO2S It is known for its unique structure, which includes a bromodecyl chain attached to a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 10-bromodecan-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: Hydrolysis leads to the formation of the corresponding sulfonic acid and amine.
Applications De Recherche Scientifique
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes, particularly those involving sulfonamide groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromodecyl chain allows the compound to interact with hydrophobic regions of proteins or membranes, while the sulfonamide group can form hydrogen bonds with specific amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(10-Bromodecyl)phthalimide
- (10-Bromodecyl)benzene
- N-(10-Bromodecyl)-4-methylbenzenesulfonamide
Uniqueness
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a bromodecyl chain and a sulfonamide group. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
79130-36-2 |
|---|---|
Formule moléculaire |
C17H28BrNO2S |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(10-bromodecyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H28BrNO2S/c1-16-10-12-17(13-11-16)22(20,21)19-15-9-7-5-3-2-4-6-8-14-18/h10-13,19H,2-9,14-15H2,1H3 |
Clé InChI |
RBOVGKCBXSEOAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)



![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)






![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)

